1-(Thiazol-2-yl)piperidine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

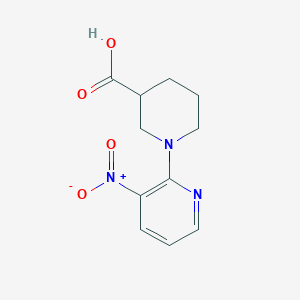

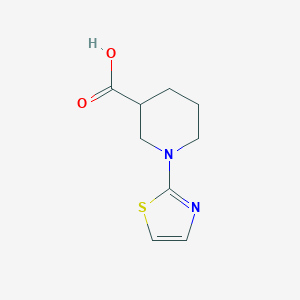

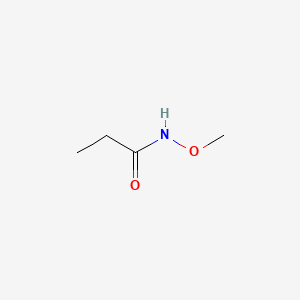

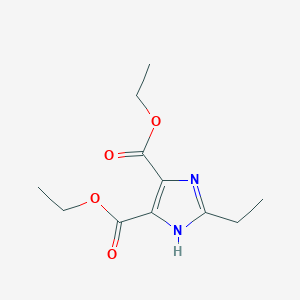

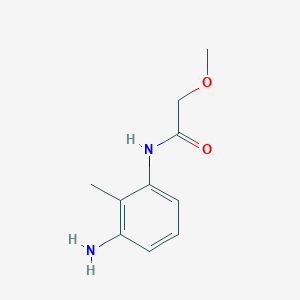

1-(Thiazol-2-yl)piperidine-3-carboxylic acid is a chemical compound with a molecular weight of 212.27 . It is a derivative of piperidine and thiazole . The compound is a powder at room temperature .

Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring attached to a thiazole ring via a carboxylic acid group . The InChI code for this compound is 1S/C9H12N2O2S/c12-8(13)7-2-1-4-11(6-7)9-10-3-5-14-9 .Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 212.27 . The compound’s InChI code is 1S/C9H12N2O2S/c12-8(13)7-2-1-4-11(6-7)9-10-3-5-14-9 .Scientific Research Applications

Pharmacological Evaluation of Benzofused Thiazole Derivatives

The synthesis of benzofused thiazole derivatives has been a focal point in the quest for new antioxidant and anti-inflammatory agents. These compounds, particularly 3c, 3d, and 3e, have exhibited promising anti-inflammatory and antioxidant properties in vitro, outperforming standard references. The molecular docking studies further affirm their potential as novel therapeutic agents in this domain (Raut et al., 2020).

Chemistry and Properties of Benzthiazol-2-yl-pyridine

An extensive review of the chemistry and properties of compounds containing benzthiazol-2-yl-pyridine and its complexes provides insights into their preparation, properties, and potential applications. This includes spectroscopic properties, structures, magnetic properties, and biological as well as electrochemical activities. The study identifies gaps and suggests potential areas of interest for further exploration (Boča et al., 2011).

Synthesis of Novel CNS Acting Drugs from Functional Chemical Groups

A literature search aimed at identifying functional chemical groups as potential leads for synthesizing compounds with Central Nervous System (CNS) activity has highlighted the significance of heterocycles, including thiazole. These compounds are indicated to have a range of CNS effects, opening avenues for the development of novel CNS drugs (Saganuwan, 2017).

The Influence of Metals on Biologically Important Ligands

A study on the influence of metals on the electronic system of biologically important ligands, including carboxylic acids, sheds light on how metals perturb and stabilize the electronic system of these molecules. This research is essential to comprehend the interactions of these compounds with biological targets, like receptors or essential cell components, and can help predict the reactivity and durability of complex compounds (Lewandowski et al., 2005).

Biocatalyst Inhibition by Carboxylic Acids

An intriguing aspect of carboxylic acids is their role as inhibitors in microbial processes, despite their potential as precursors for various industrial chemicals. Understanding the mechanisms of biocatalyst inhibition by carboxylic acids is crucial for engineering robust microbial strains for industrial applications. This study explores the effects of carboxylic acids on microbes like E. coli and Saccharomyces cerevisiae, providing insights into metabolic engineering strategies to enhance microbial robustness (Jarboe et al., 2013).

Safety and Hazards

Future Directions

Thiazole derivatives, including 1-(Thiazol-2-yl)piperidine-3-carboxylic acid, have diverse biological activities and have been the subject of extensive research in recent decades . Future research may focus on exploring the potential applications of these compounds in various fields, including medicine and agriculture .

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact withGABA (γ-aminobutyric acid) uptake and PI3Kα/HDAC6 , which are involved in neurotransmission and cancer therapy, respectively.

Mode of Action

For instance, compounds targeting PI3Kα/HDAC6 have been developed as anticancer agents .

Biochemical Pathways

Compounds that inhibit gaba uptake can affect neurotransmission , and those targeting PI3Kα/HDAC6 can influence cancer cell proliferation .

Result of Action

Compounds with similar structures have shown significant analgesic and anti-inflammatory activities .

Biochemical Analysis

Biochemical Properties

1-(Thiazol-2-yl)piperidine-3-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The thiazole ring in this compound is known for its aromaticity and ability to participate in both electrophilic and nucleophilic substitution reactions . This allows this compound to form stable complexes with enzymes and proteins, potentially inhibiting or activating their functions. For example, thiazole derivatives have been shown to interact with enzymes involved in metabolic pathways, such as acetylcholine synthesis .

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in signal transduction pathways, potentially altering the expression of specific genes . Additionally, this compound may impact cellular metabolism by interacting with enzymes involved in metabolic processes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The thiazole ring’s aromaticity allows it to form stable π-π interactions with aromatic amino acids in proteins, while the piperidine ring can participate in hydrogen bonding and hydrophobic interactions . These interactions can lead to the inhibition or activation of enzymes, changes in protein conformation, and alterations in gene expression. For instance, the compound may inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding or catalysis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that thiazole derivatives can be relatively stable under physiological conditions, but they may degrade over time, leading to changes in their biological activity . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular function, including potential cytotoxicity or adaptive cellular responses .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity . At higher doses, this compound may induce toxic or adverse effects, including cellular damage, organ toxicity, or behavioral changes in animal models . It is important to determine the optimal dosage range to maximize the compound’s therapeutic potential while minimizing its toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound can interact with enzymes and cofactors that play key roles in metabolic processes, such as the synthesis and degradation of neurotransmitters . These interactions can affect the levels of metabolites and the overall metabolic flux within the cell. For example, this compound may inhibit enzymes involved in the breakdown of neurotransmitters, leading to increased levels of these signaling molecules .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound may be actively transported across cell membranes by specific transporters or passively diffuse through lipid bilayers . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Alternatively, it may accumulate in the nucleus, affecting gene expression and DNA repair processes .

Properties

IUPAC Name |

1-(1,3-thiazol-2-yl)piperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c12-8(13)7-2-1-4-11(6-7)9-10-3-5-14-9/h3,5,7H,1-2,4,6H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBUSXPMRNOKFBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=CS2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927803-56-3 |

Source

|

| Record name | 1-(1,3-thiazol-2-yl)piperidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(3-Methylpiperidin-1-yl)methyl]-2-furoic acid](/img/structure/B1319945.png)